3-((4-morpholinophenyl)amino)-1,2,4-triazin-5(4H)-one
Overview
Description
3-((4-morpholinophenyl)amino)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-morpholinophenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-morpholinophenylamine with cyanuric chloride under controlled conditions. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazine ring. The reaction is usually monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((4-morpholinophenyl)amino)-1,2,4-triazin-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-((4-morpholinophenyl)amino)-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-morpholinophenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-benzo[h]chromene derivatives: Known for their antitumor activity.
Linezolid: An antibiotic with a similar morpholine ring structure.
Uniqueness
3-((4-morpholinophenyl)amino)-1,2,4-triazin-5(4H)-one stands out due to its triazine ring, which provides unique stability and reactivity compared to other compounds. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents.
Properties
IUPAC Name |
3-(4-morpholin-4-ylanilino)-4H-1,2,4-triazin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-12-9-14-17-13(16-12)15-10-1-3-11(4-2-10)18-5-7-20-8-6-18/h1-4,9H,5-8H2,(H2,15,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAKHAWWISRIAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NN=CC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191706 | |
Record name | 3-[[4-(4-Morpholinyl)phenyl]amino]-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857492-04-7 | |
Record name | 3-[[4-(4-Morpholinyl)phenyl]amino]-1,2,4-triazin-5(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857492-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[4-(4-Morpholinyl)phenyl]amino]-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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